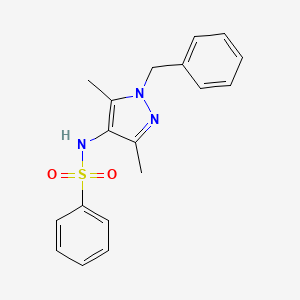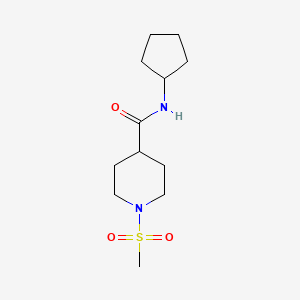![molecular formula C9H9Cl2NO4S B5880418 N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine, also known as DCMG or Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of signaling molecules that mediate inflammation and pain. In addition to its clinical applications, Diclofenac has also been extensively studied for its biochemical and physiological effects, as well as its potential as a research tool for the study of COX enzymes and related pathways.
Mécanisme D'action
The mechanism of action of Diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation and pain. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
In addition to its clinical applications, Diclofenac has also been extensively studied for its biochemical and physiological effects. Diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diclofenac in lab experiments include its potency and selectivity for COX enzymes, as well as its well-established safety profile. However, Diclofenac may have limitations in certain experimental settings, such as those involving the study of other pathways or the use of animal models.
Orientations Futures
There are several future directions for the study of Diclofenac and related compounds. One area of research is the development of more selective COX inhibitors that can target specific isoforms of COX enzymes. Another area of research is the study of the role of COX enzymes in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of Diclofenac in combination with other drugs or therapies may have potential synergistic effects that could be explored in future research.
Méthodes De Synthèse
The synthesis of Diclofenac involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to yield Diclofenac as a white crystalline powder. The chemical structure of Diclofenac is shown below:
Applications De Recherche Scientifique
Diclofenac has been widely used as a research tool for the study of COX enzymes and related pathways. It has been shown to inhibit both COX-1 and COX-2 enzymes, with a higher selectivity for COX-2. This makes Diclofenac a valuable tool for the study of the role of COX enzymes in inflammation, pain, and other physiological processes.
Propriétés
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-12(5-9(13)14)17(15,16)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDGTBXYSAQMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)